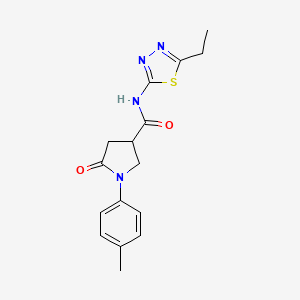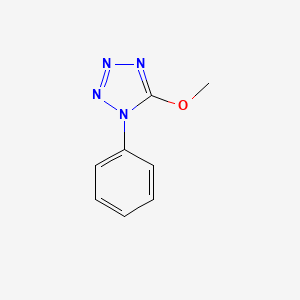
(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(4-methylphenyl)methanone, also known as MDBP, is a synthetic compound that has been studied for its potential use in scientific research.
科学的研究の応用
Synthesis and Characterization
- A study by Shahana and Yardily (2020) detailed the synthesis and spectral characterization of novel compounds related to the chemical . These compounds were synthesized and analyzed using various techniques like UV, IR, 1H, and 13C NMR, and high-resolution mass spectrometry. The structural optimization and theoretical vibrational spectra interpretation were made using density functional theory calculations. This research contributes to understanding the structural properties and potential applications of such compounds (Shahana & Yardily, 2020).
Antimicrobial and Antiviral Activity
- Sharma et al. (2009) synthesized and evaluated certain analogues of the compound for their antimicrobial and antiviral potential. While the compounds did not show effectiveness against tested bacterial strains, they demonstrated activity against certain fungi and viruses, suggesting potential applications in developing antifungal and antiviral agents (Sharma et al., 2009).
Antioxidant Properties
- Çetinkaya et al. (2012) synthesized derivatives of the compound and tested their in vitro antioxidant activities. The study found that these compounds possessed effective antioxidant power, indicating potential applications in fields where oxidative stress is a concern (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Molecular Docking Studies
- FathimaShahana and Yardily (2020) conducted molecular docking studies to understand the antiviral activity and pharmacokinetic behavior of an analogue of the compound. This research aids in comprehending how such compounds might interact with biological systems, potentially guiding the development of new drugs (FathimaShahana & Yardily, 2020).
将来の方向性
The future research directions for this compound could involve exploring its potential biological activities, given the known activities of similar benzodioxin derivatives . This could include testing its activity against various enzymes or receptors, or investigating its potential therapeutic effects in cell or animal models.
特性
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-2-4-11(5-3-10)16(18)12-8-14-15(9-13(12)17)20-7-6-19-14/h2-5,8-9H,6-7,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFLIZDYFKXDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2N)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)
![6-{[4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5572271.png)

![6-(2-furyl)-2-[2-(3-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5572300.png)
![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)
![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)

![methyl 4-({[4-(cyanomethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B5572319.png)
![5-chloro-6-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]nicotinic acid](/img/structure/B5572322.png)
![N-[4-(methylthio)benzylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B5572330.png)
![N-[4-(1-pyrrolidinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5572334.png)
![(1R*,3S*)-7-{[(4-chlorophenyl)thio]acetyl}-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5572337.png)

![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)